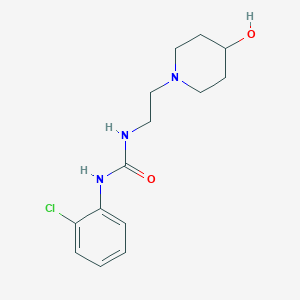
(E)-6-methyl-3-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)quinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(E)-6-methyl-3-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)quinolin-2(1H)-one" is a Schiff base, which is a class of organic compounds typically formed by the condensation of an amine with a carbonyl compound. The resulting imine linkage is a characteristic feature of these compounds. Although the provided data does not directly discuss this specific compound, it does provide insights into similar Schiff base compounds and their metal complexes, which can be useful in understanding the general behavior and properties of such compounds.
Synthesis Analysis
The synthesis of Schiff bases and their metal complexes can be achieved through the reaction of amines with carbonyl compounds. For instance, the synthesis of Co(II), Ni(II), Cu(II), and Zn(II) complexes with a related Schiff base ligand derived from 3-hydroxyquinoxaline-2-carboxaldehyde and 2-amino-5-methylphenol has been reported . The synthesis involves the formation of the Schiff base ligand followed by complexation with the appropriate metal ions. This process is likely similar to the synthesis of the compound , which would involve the reaction of a thiazolylamine with a quinolinone derivative.
Molecular Structure Analysis
The molecular structure of Schiff bases and their complexes can be elucidated using various spectroscopic methods and crystallography. For example, the crystal structure of a related compound, (E)-1-(4-(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-ylamino)phenyl)-3-phenylprop-2-en-1-one, was determined using single crystal X-ray diffraction, revealing its triclinic crystal system and space group . The molecular and crystal structures are stabilized by intramolecular and intermolecular interactions, such as hydrogen bonding. These findings suggest that the compound of interest may also exhibit a complex molecular structure with similar stabilizing interactions.
Chemical Reactions Analysis
Schiff bases and their metal complexes are known to exhibit catalytic properties in various chemical reactions. The catalytic performance of the synthesized metal complexes of a related Schiff base was evaluated in the oxidation reaction of styrene using H2O2 . The copper complex, in particular, showed a conversion of 65.6% with benzaldehyde and 1-phenylethane-1,2-diol as the major products. This indicates that the compound "(E)-6-methyl-3-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)quinolin-2(1H)-one" may also have potential catalytic applications, possibly in oxidation reactions or other types of chemical transformations.
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Antimicrobial Activity
One study focused on the synthesis of novel compounds related to the chemical structure , exploring their antimicrobial activity. The research indicated that certain synthesized compounds exhibited significant antibacterial activity, emphasizing the potential of these compounds in developing new antimicrobial agents. However, these compounds were found to be inactive against selected fungi, highlighting the specificity of their antibacterial properties (M. Idrees, Y. G. Bodkhe, N. Siddiqui, 2018).
Anticancer Activity
Another area of research explored the synthesis of novel thiazole/-2-quinolone derivatives, including compounds structurally related to the query chemical, to evaluate their colon anticancer activity. The study highlighted the moderate colon anticancer activity of these newly synthesized compounds, suggesting their potential as therapeutic agents in cancer treatment (Ashraf A. Aly Prof, Asmaa H. Mohamed, M. Ramadan, 2020).
Sensing Applications
Research into chemosensors has also utilized compounds with a similar structure for the selective sensing of ions in aqueous solutions. One study developed a highly selective colorimetric chemosensor for cyanide detection, illustrating the versatility of these compounds in environmental and analytical chemistry for detecting hazardous substances (Y. Na, G. Park, H. Jo, Seul Ah Lee, Cheal Kim, 2014).
Photo- and Ionochromic Properties
Compounds derived from or related to the query chemical have been synthesized to investigate their photo- and ionochromic properties, along with their spectral-luminescent characteristics. These studies contribute to the development of molecular switches and sensors, highlighting the functional diversity of these chemical structures in materials science (V. Bren, A. D. Dubonosov, O. Popova, Yu. V. Revinskii, K. S. Tikhomirova, V. Minkin, 2018).
Corrosion Inhibition
Further research delved into the corrosion inhibition properties of pyran derivatives bearing quinoline rings, including similar compounds. The study aimed to explore their effectiveness in protecting mild steel against corrosion in acidic environments, underscoring the potential industrial applications of these compounds in corrosion prevention technologies (M. Khattabi, F. Benhiba, S. Tabti, A. Djedouani, A. Assyry, R. Touzani, I. Warad, H. Oudda, A. Zarrouk, 2019).
Propiedades
IUPAC Name |
6-methyl-3-[(E)-(2-methylsulfanyl-5-phenyl-1,3-thiazol-4-yl)iminomethyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS2/c1-13-8-9-17-15(10-13)11-16(20(25)23-17)12-22-19-18(27-21(24-19)26-2)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,23,25)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPFRUOEQSOREO-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)C=NC3=C(SC(=N3)SC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)/C=N/C3=C(SC(=N3)SC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B3004977.png)
![N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B3004978.png)

![2-(cyclopentylsulfanyl)-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide](/img/structure/B3004981.png)
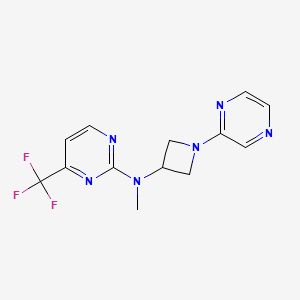

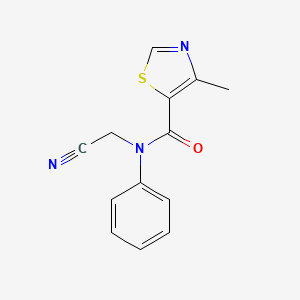
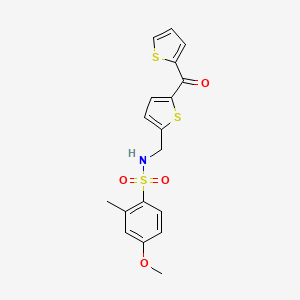
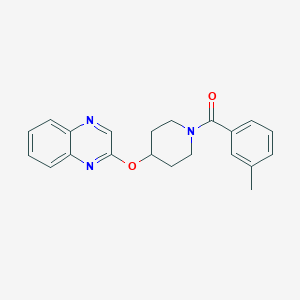

![7-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3004993.png)
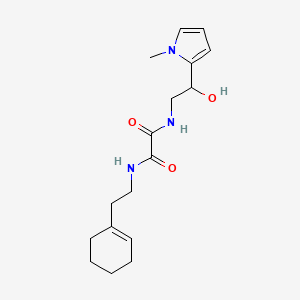
![3,9-dimethyl-1,7-bis(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B3004995.png)
